2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole
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Overview
Description
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole is a heterocyclic compound that contains both bromine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole typically involves the bromination of a precursor molecule followed by cyclization to form the oxazole ring. One common method involves the reaction of 5-methyl-4-(oxolan-3-yl)-1,3-oxazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxazole and heterocyclic compounds.
Scientific Research Applications
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-Bromo-5-methyl-4-(tetrahydrofuran-3-yl)-1,3-oxazole: Similar but with a tetrahydrofuran ring instead of an oxolan ring.
Uniqueness
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHMBMYSMZNJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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